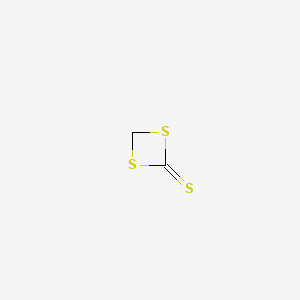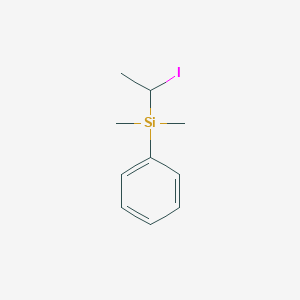![molecular formula C12H6Cl7N3S B14707406 s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with a 4-chloro-m-tolylthio group and two trichloromethyl groups. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles or the reaction of cyanuric chloride with appropriate thiol and chloro-substituted aromatic compounds. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted triazines, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core structure.
Simazine: Another herbicide with similar applications and structure.
Cyanuric Chloride: A precursor for various triazine derivatives.
Uniqueness
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H6Cl7N3S |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H6Cl7N3S/c1-5-4-6(2-3-7(5)13)23-10-21-8(11(14,15)16)20-9(22-10)12(17,18)19/h2-4H,1H3 |
Clé InChI |
FBQTUQSPLHKJJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



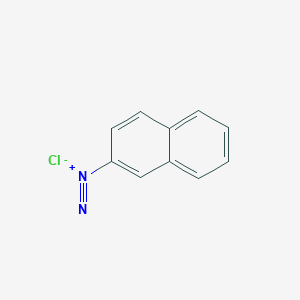
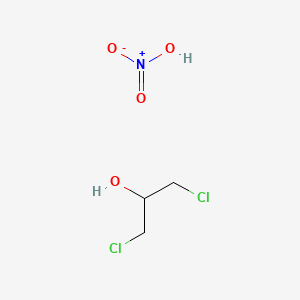
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
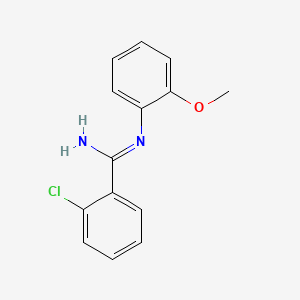
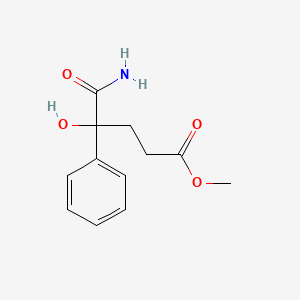

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)

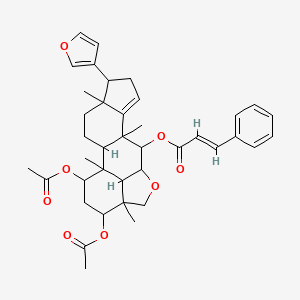

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
